molecular formula C8H10Cl2FN B2804188 (s)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride CAS No. 2413817-93-1

(s)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Cat. No. B2804188
CAS RN: 2413817-93-1
M. Wt: 210.07
InChI Key: PNZRFOSIIFHDFS-JEDNCBNOSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(s)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride” is C8H10Cl2FN . The InChI Code is 1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 210.08 . It is stored in an inert atmosphere at room temperature . The physical form of the compound is not specified in the search results.

Scientific Research Applications

Multifunctional Biocides and Corrosion Inhibitors

Compounds with structures similar to (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride have been investigated for their biocidal properties and potential to inhibit corrosion in industrial applications. For example, 2-(Decylthio)ethanamine hydrochloride has been registered for use in recirculating cooling water systems due to its broad-spectrum activity against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Pharmaceutical Compounds

The efficient synthesis of pharmaceutical compounds often involves intermediates with halogenated phenyl groups. For instance, an efficient synthesis of the NK(1) receptor antagonist Aprepitant involved a direct condensation that yielded a mixture of acetal diastereomers, which was then converted into a single isomer via a novel crystallization-induced asymmetric transformation. This process involved the use of enantiopure compounds with structural elements similar to the compound of interest (Brands et al., 2003).

Antiamoebic and Antimicrobial Activities

Chalcones bearing N-substituted ethanamine tails, synthesized through reactions involving halogenated phenyl compounds, have shown significant antiamoebic activity against strains of Entamoeba histolytica and displayed cytotoxicity against certain cancer cell lines, indicating potential applications in developing treatments for amoebic infections and certain types of cancer (Zaidi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(1S)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZRFOSIIFHDFS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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